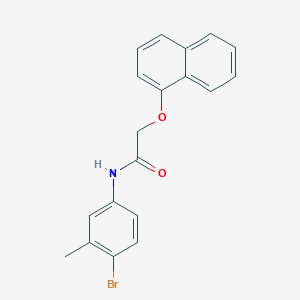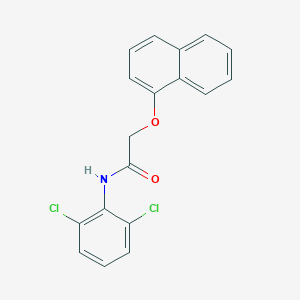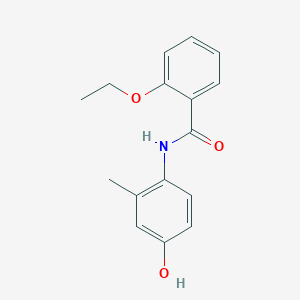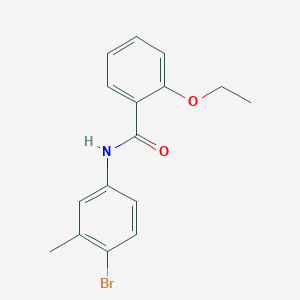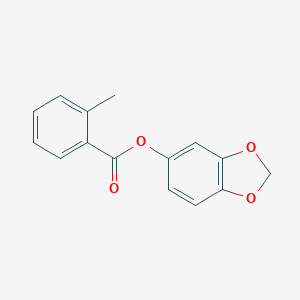
1,3-Benzodioxol-5-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl 2-methylbenzoate, also known as MDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDB belongs to the class of benzodioxole derivatives, which are known for their potential therapeutic applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxol-5-yl 2-methylbenzoate is not fully understood; however, studies have shown that 1,3-Benzodioxol-5-yl 2-methylbenzoate exerts its therapeutic effects through the modulation of various signaling pathways. 1,3-Benzodioxol-5-yl 2-methylbenzoate has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1,3-Benzodioxol-5-yl 2-methylbenzoate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl 2-methylbenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,3-Benzodioxol-5-yl 2-methylbenzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1,3-Benzodioxol-5-yl 2-methylbenzoate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1,3-Benzodioxol-5-yl 2-methylbenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzodioxol-5-yl 2-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1,3-Benzodioxol-5-yl 2-methylbenzoate is also stable under various conditions, making it suitable for long-term storage. However, there are also limitations to using 1,3-Benzodioxol-5-yl 2-methylbenzoate in lab experiments. 1,3-Benzodioxol-5-yl 2-methylbenzoate is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, 1,3-Benzodioxol-5-yl 2-methylbenzoate is not readily available in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,3-Benzodioxol-5-yl 2-methylbenzoate. One area of interest is the development of new synthetic methods for 1,3-Benzodioxol-5-yl 2-methylbenzoate that can increase its yield and purity. Another area of research is the investigation of the potential therapeutic applications of 1,3-Benzodioxol-5-yl 2-methylbenzoate in other fields such as agriculture and industry. Moreover, more studies are needed to fully understand the mechanism of action of 1,3-Benzodioxol-5-yl 2-methylbenzoate and its potential side effects. Finally, the development of new derivatives of 1,3-Benzodioxol-5-yl 2-methylbenzoate with improved properties and efficacy is an area of interest for future research.
Conclusion
1,3-Benzodioxol-5-yl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. 1,3-Benzodioxol-5-yl 2-methylbenzoate has been extensively studied for its potential applications in cancer research, neuroprotection, and anti-inflammatory treatments. While more research is needed to fully understand the properties and potential applications of 1,3-Benzodioxol-5-yl 2-methylbenzoate, it is clear that this compound has significant potential for future research and development.
Méthodes De Synthèse
1,3-Benzodioxol-5-yl 2-methylbenzoate can be synthesized through various methods, including the reaction of 2-methylbenzoic acid with 1,3-benzodioxole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-methylbenzoic acid with 1,3-benzodioxole in the presence of a catalyst such as pyridine. 1,3-Benzodioxol-5-yl 2-methylbenzoate can also be synthesized through the reaction of 2-methylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl 2-methylbenzoate has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and anti-inflammatory treatments. In cancer research, 1,3-Benzodioxol-5-yl 2-methylbenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1,3-Benzodioxol-5-yl 2-methylbenzoate has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1,3-Benzodioxol-5-yl 2-methylbenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl 2-methylbenzoate |
InChI |
InChI=1S/C15H12O4/c1-10-4-2-3-5-12(10)15(16)19-11-6-7-13-14(8-11)18-9-17-13/h2-8H,9H2,1H3 |
Clé InChI |
XPIOTMRYGXJKET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
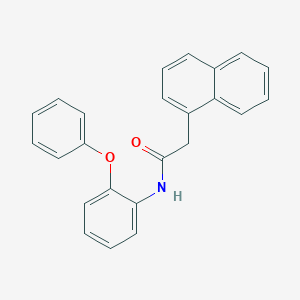
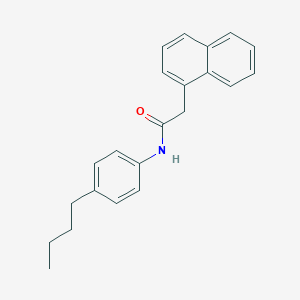
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
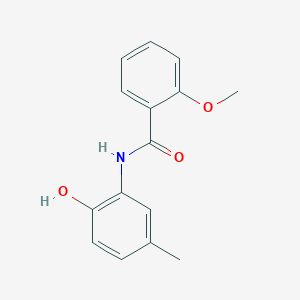
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
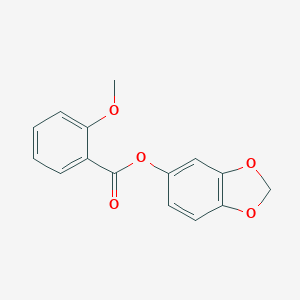
![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)
